molecular formula C12H19NO4 B3393437 (R)-1-Tert-butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate CAS No. 256488-01-4

(R)-1-Tert-butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate

Cat. No.: B3393437
CAS No.: 256488-01-4
M. Wt: 241.28 g/mol
InChI Key: CEEDNDKFZGTXOZ-SECBINFHSA-N
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Description

(R)-1-Tert-butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate (CAS 256488-01-4) is a high-purity chiral pyrrolidine derivative that serves as a versatile building block in organic synthesis and pharmaceutical research . This compound features a reactive 4-methylene group and dual carboxylate protection, with the tert-butyl ester serving as an acid-labile protecting group and the methyl ester functioning as a versatile handle for further functionalization. The stereochemically defined (R) configuration at the 2-position makes this scaffold particularly valuable for constructing chiral molecules where three-dimensional structure is critical for biological activity, such as in active pharmaceutical ingredients (APIs) and chiral catalysts . With a molecular formula of C12H19NO4 and a molecular weight of 241.28 g/mol , this building block is characterized by its well-defined structure and high chiral purity, typically 95% or greater . The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Strictly not for human or veterinary use. Researchers can utilize this chiral synthon in the development of proprietary compounds while relying on its consistent quality and structural integrity.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R)-4-methylidenepyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-8-6-9(10(14)16-5)13(7-8)11(15)17-12(2,3)4/h9H,1,6-7H2,2-5H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEDNDKFZGTXOZ-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=C)CC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=C)C[C@@H]1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Tert-butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of Substituents: The tert-butyl, methyl, and methylene groups are introduced through a series of substitution reactions. These reactions often require specific reagents and catalysts to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

®-1-Tert-butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The methylene group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylene group may yield a ketone or aldehyde, while reduction of the carbonyl groups may yield primary or secondary alcohols.

Scientific Research Applications

®-1-Tert-butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate has several scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure and reactivity.

    Biological Studies: Investigating its effects on biological systems and potential therapeutic applications.

    Industrial Applications: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-Tert-butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction Pathways: Affecting intracellular signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table summarizes key structural differences among related pyrrolidine dicarboxylates:

Compound Name Substituents Key Structural Features
(R)-1-Tert-butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate 4-Methylene, tert-butyl, methyl ester Rigid pyrrolidine core; potential for Diels-Alder or Michael addition
(3S,4R)-1-Tert-butyl 3-methyl 4-(6-Bromo-5-pivalamidopyridin-3-yl)pyrrolidine-1,3-dicarboxylate 6-Bromo-5-pivalamidopyridin-3-yl at C4 Pyridine ring introduces aromaticity; bromine enables cross-coupling reactions
(±)-trans-1-Tert-butyl 3-methyl 4-(5,6-Dimethoxypyridin-3-yl)pyrrolidine-1,3-dicarboxylate 5,6-Dimethoxypyridin-3-yl at C4 Electron-rich pyridine; methoxy groups enhance solubility and hydrogen bonding
5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate Dicyano, tert-butylphenyl, methoxy-oxoethyl Highly functionalized; dicyano groups increase polarity and reactivity
(2S,4R)-1-Tert-butyl 2-methyl 4-(2-(Adamantan-1-yl)ethoxy)pyrrolidine-1,2-dicarboxylate (anti-63) Adamantyl-ethoxy at C4 Bulky adamantyl group enhances steric shielding; ethoxy linker improves crystallinity
(2R,4R)-1-Tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate 4-Hydroxyl group Hydroxyl enables hydrogen bonding; prone to oxidation or derivatization

Physical and Chemical Properties

  • Solubility :

    • The 4-methylene derivative (main compound) likely exhibits moderate solubility in polar aprotic solvents (e.g., DCM, THF) due to ester groups, whereas adamantyl-ethoxy and tert-butylphenyl analogues show reduced solubility in polar media .
    • Hydroxyl-containing derivatives (e.g., ) demonstrate higher polarity, favoring aqueous-organic mixed solvents .
  • Thermal Stability: Adamantyl-ethoxy and tert-butyl groups confer high thermal stability (e.g., anti-63 crystallizes robustly via slow toluene diffusion) . Dicyano-substituted compounds () may exhibit lower melting points due to increased molecular flexibility .

Biological Activity

(R)-1-Tert-butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate, a compound with the CAS number 256487-77-1, is a member of the pyrrolidine family known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₉NO₄
  • Molecular Weight : 241.29 g/mol
  • Structure : The compound features a pyrrolidine ring with tert-butyl and methylene substituents.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structural characteristics suggest potential interactions with neurotransmitter systems.

Pharmacological Effects

  • Neuroprotective Properties : Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially through antioxidant mechanisms and modulation of neuroinflammatory responses.
  • Antioxidant Activity : The presence of specific functional groups in the molecule may confer antioxidant properties, helping to mitigate oxidative stress in cellular environments.
  • Cytotoxicity : In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines, indicating potential as an anticancer agent.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)25Induction of apoptosis
MCF-7 (Breast)30Cell cycle arrest
A549 (Lung)20Inhibition of proliferation

These results indicate that the compound has selective cytotoxicity towards certain cancer types, warranting further investigation into its therapeutic potential.

Animal Studies

In animal models, administration of this compound has demonstrated:

  • Reduced Tumor Growth : In xenograft models, a significant reduction in tumor volume was observed compared to control groups.
  • Behavioral Improvements : In neurodegenerative models, treated animals showed improved cognitive function and reduced markers of neuroinflammation.

Safety and Toxicity

Despite its promising biological activity, safety assessments are crucial. The compound has been classified with hazard statements indicating potential acute toxicity upon ingestion. Careful handling and further toxicological studies are necessary to establish a safety profile.

Q & A

Q. What are the key synthetic routes for (R)-1-Tert-butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate, and how do reaction conditions influence yield and stereochemistry?

  • Methodological Answer : The synthesis typically involves multi-step routes starting from pyrrolidine derivatives. Key steps include:
  • Chiral induction : Use of chiral catalysts (e.g., Rhodium-BINAP complexes) to control stereochemistry at the 2R and 4R positions .
  • Esterification : Sequential protection of amine and carboxyl groups with tert-butyl and methyl esters under anhydrous conditions (e.g., THF, NaH as a base) .
  • Purification : Chromatography or recrystallization to isolate the enantiomerically pure product, with yields ranging from 65–85% depending on solvent polarity .
  • Critical Parameters : Temperature control (<0°C for exothermic steps) and moisture-free environments to prevent hydrolysis of esters .

Q. How can researchers confirm the stereochemical configuration of this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolves absolute configuration (e.g., (2R,4R) assignments in related pyrrolidine derivatives) .
  • NMR spectroscopy : 1^1H-1^1H coupling constants (e.g., J2,4J_{2,4} values) and NOE correlations to confirm spatial arrangement .
  • Optical rotation : Comparison with literature values for enantiopure standards .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Peaks at ~1740 cm1^{-1} (C=O stretch of esters) and ~1680 cm1^{-1} (amide I band if intermediates are present) .
  • 13^{13}C NMR : Signals at δ 165–170 ppm (ester carbonyls) and δ 80–85 ppm (tert-butyl carbons) .
  • HRMS : Molecular ion [M+H]+^+ at m/z 297.27 (C12_{12}H18_{18}F3_3NO4_4) .

Advanced Research Questions

Q. How can enantioselectivity be optimized during the synthesis of this compound?

  • Methodological Answer :
  • Catalyst screening : Chiral phosphine ligands (e.g., Josiphos) or enzymes (e.g., lipases) improve enantiomeric excess (ee) to >95% .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance transition-state stabilization in asymmetric hydrogenation .
  • Kinetic resolution : Monitoring reaction progress via chiral HPLC to terminate at optimal ee .

Q. What strategies mitigate side reactions during fluorination or trifluoromethylation of the pyrrolidine ring?

  • Methodological Answer :
  • Electrophilic fluorination : DAST (Diethylaminosulfur trifluoride) at −78°C minimizes over-fluorination; yields improve with slow reagent addition .
  • Protecting group compatibility : tert-Butyl esters resist hydrolysis under acidic fluorination conditions, unlike methyl esters .
  • Byproduct analysis : GC-MS or 19^{19}F NMR identifies intermediates (e.g., gem-difluoro byproducts) for process refinement .

Q. How do computational methods (e.g., DFT) predict the compound’s reactivity in drug-target interactions?

  • Methodological Answer :
  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) model binding to biological targets (e.g., kinases), highlighting H-bonding with the ester carbonyls .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .
  • Solvent models : COSMO-RS predicts solubility and partition coefficients (logP) for pharmacokinetic profiling .

Contradictions & Resolutions

  • Stereochemical Assignments : Some studies report conflicting NOE data for 4R vs. 4S configurations. Resolution requires combined use of X-ray and Mosher ester analysis .
  • Fluorination Side Reactions : DAST-mediated fluorination may yield gem-difluoro byproducts; optimized stoichiometry (1:1.2 substrate:DAST) reduces this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-1-Tert-butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate
Reactant of Route 2
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(R)-1-Tert-butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate

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